Toremifene
Description
Historical Context of Toremifene Development as a Selective Estrogen Receptor Modulator (SERM)
The development of this compound represents a significant step in the evolution of endocrine therapies. Following the establishment of tamoxifen (B1202) as a revolutionary treatment for hormone receptor-positive breast cancer, research efforts were directed toward developing analogues with similar efficacy but potentially different metabolic and safety profiles. researchgate.netnih.gov this compound citrate (B86180) was developed more than two decades ago with the specific goal of matching the therapeutic effectiveness of tamoxifen while potentially offering an improved safety profile. researchgate.nethud.ac.uk
Developed as a chlorinated derivative of tamoxifen, preclinical studies indicated that this compound was associated with fewer DNA adducts in the liver compared to tamoxifen. nih.govwikipedia.org this compound was introduced for medical use in 1997, marking it as the first new antiestrogen (B12405530) to be approved since tamoxifen in 1978. wikipedia.org It belongs to the triphenylethylene (B188826) chemical class of SERMs, a group of compounds that have been a cornerstone of endocrine therapy research for over four decades. drugbank.comresearchgate.netnih.gov
Role of this compound in Endocrine Therapy Research
This compound's primary role in endocrine therapy research is centered on its function as a SERM in hormone-dependent cancers. nih.gov Its mechanism of action involves competitive binding to estrogen receptors in cancer cells, which blocks the growth-promoting effects of endogenous estrogen. drugbank.comcancer.gov This antiestrogenic effect is the principal focus of its study in breast cancer. drugbank.com
Research has extensively compared this compound to tamoxifen, the most widely studied SERM. Multiple Phase II and III clinical trials have been conducted to evaluate its efficacy. nih.govnih.gov These investigations have established that this compound has therapeutic equivalence to tamoxifen for treating postmenopausal women with estrogen receptor-positive or unknown metastatic breast cancer. nih.govnih.govnih.gov Beyond its antiestrogenic effects, research has also explored other potential mechanisms, including the induction of apoptosis and the regulation of oncogene expression and growth factors. drugbank.com
The compound has also been the subject of research for indications beyond breast cancer. Notably, it was evaluated in Phase III clinical trials for the prevention of prostate cancer in men with high-grade prostatic intraepithelial neoplasia (HGPIN), although its development for this use was ultimately discontinued. wikipedia.orgnewdrugapprovals.org
Scope and Significance of this compound Research within Oncology and Endocrine Sciences
The significance of this compound research in oncology is underscored by its validation as a therapeutic alternative to tamoxifen. nih.govnih.gov Nine prospective randomized phase III trials involving over 5,500 patients have established its efficacy, with several meta-analyses confirming that its effectiveness is at least comparable to that of tamoxifen. nih.govresearchgate.net
This compound research has contributed significantly to the understanding of SERM activity and metabolism. Studies have shown that its metabolic pathway differs from that of tamoxifen, which may confer a therapeutic advantage in certain patient populations. nih.govhud.ac.uk For instance, research has investigated its efficacy in breast cancer patients with specific CYP2D6*10 genotypes, finding that this compound may be a more effective option for individuals with these genetic variations compared to tamoxifen. biologyinsights.comnih.gov
Furthermore, research into this compound has broadened the understanding of the tissue-specific effects of SERMs. Studies have detailed its estrogenic effects on bone metabolism and lipid profiles. wikipedia.orgoup.com Comparative studies have shown that this compound may have more favorable effects on bone mineral density and serum lipid levels than tamoxifen. wikipedia.orgpatsnap.com Preclinical research has also demonstrated its antitumor activity in various models, such as inhibiting the growth of MCF-7 breast cancer cells and preventing the development of 7,12-dimethylbenzanthracene (DMBA)-induced mammary tumors in rats. nih.gov
Interactive Data Table: Overview of Key this compound Research Findings
| Research Area | Key Finding | Supporting Evidence |
|---|---|---|
| Comparative Efficacy (vs. Tamoxifen) | This compound is as effective as tamoxifen in treating ER-positive metastatic breast cancer in postmenopausal women. nih.govnih.govnih.gov | Multiple Phase III trials and meta-analyses show similar response rates, time to progression, and overall survival. nih.govresearchgate.netnih.govcochrane.org |
| Genetic Factors | May be a better alternative for patients with certain CYP2D6*10 mutant genotypes. nih.gov | A study showed a higher 5-year disease-free survival rate in patients with CYP2D6*10 C/T and T/T genotypes treated with this compound versus tamoxifen. nih.gov |
| Bone Health | Exhibits estrogenic effects on bone, potentially preserving bone mineral density (BMD). wikipedia.orgoup.com | One study found tamoxifen increased BMD, while this compound prevented the age-associated fall in BMD. oup.com |
| Lipid Profile | Research suggests beneficial effects on serum lipid profiles. patsnap.comresearchgate.net | Meta-analyses indicated a greater decrease in serum triglyceride levels and a greater increase in HDL cholesterol levels compared to tamoxifen. researchgate.net |
| Mechanism of Action | Acts as an ER antagonist in breast tissue and an ER agonist in bone and liver tissue. drugbank.combiologyinsights.comcancer.gov | Binds competitively to estrogen receptors, blocking estrogen's growth-stimulating effects in breast cancer cells. drugbank.compatsnap.com |
| Preclinical Antitumor Activity | Inhibits the growth of hormone-dependent breast cancer cells and prevents tumor development in animal models. nih.gov | Demonstrated inhibition of MCF-7 cell growth in vitro and prevention of DMBA-induced mammary tumors in rats. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClNO/c1-28(2)19-20-29-24-15-13-23(14-16-24)26(22-11-7-4-8-12-22)25(17-18-27)21-9-5-3-6-10-21/h3-16H,17-20H2,1-2H3/b26-25- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCLJVABOIYOMF-QPLCGJKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
89778-27-8 (citrate (1:1)) | |
| Record name | Toremifene [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089778267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3023689 | |
| Record name | Toremifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Toremifene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014679 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.09e-04 g/L | |
| Record name | Toremifene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014679 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
89778-26-7 | |
| Record name | Toremifene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89778-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Toremifene [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089778267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Toremifene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00539 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Toremifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanamine, 2-[4-[(1Z)-4-chloro-1,2-diphenyl-1-buten-1-yl]phenoxy]-N,N-dimethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOREMIFENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NFE54O27T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Toremifene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014679 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
108-110 °C, 108 - 110 °C | |
| Record name | Toremifene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00539 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Toremifene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014679 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preclinical Investigations of Toremifene
Genotoxicity and Carcinogenicity Assessment in Preclinical Models
Comparative Analysis of DNA Adduct Formation with Other SERMs
DNA adduct formation is a key indicator of genotoxicity, reflecting direct damage to the genetic material. Studies comparing toremifene and tamoxifen (B1202) have revealed significant differences in their ability to induce DNA adducts across various tissues and experimental systems.
In Fischer rats, chronic administration of tamoxifen induced high, dose-dependent levels of DNA adducts in the liver. For instance, at 250 ppm, tamoxifen resulted in 3000 ± 870 adducts per 109 nucleotides, increasing to 6100 ± 1500 adducts at 500 ppm. In contrast, this compound, while also inducing dose-dependent adduct levels, showed significantly lower levels in the liver. At 250 ppm, this compound produced 70 ± 5 adducts per 109 nucleotides, 130 ± 20 at 500 ppm, and 70 ± 20 at 750 ppm aacrjournals.org. This substantial difference in hepatic DNA adduct formation between the two compounds is particularly noteworthy acs.orgoup.comoup.comdovepress.com.
Table 1: Comparative Hepatic DNA Adduct Levels in Fischer Rats (Adducts per 109 Nucleotides) aacrjournals.org
| Compound | Dose (ppm) | Total Hepatic Adduct Level (Mean ± SD) |
| Tamoxifen | 250 | 3000 ± 870 |
| Tamoxifen | 500 | 6100 ± 1500 |
| This compound | 250 | 70 ± 5 |
| This compound | 500 | 130 ± 20 |
| This compound | 750 | 70 ± 20 |
Beyond the liver, both tamoxifen and this compound induced low levels of DNA adducts in the kidney. This compound, however, significantly enhanced endogenous DNA adduct formation in the kidney, with 680 ± 80 adducts per 109 nucleotides at 500 ppm, compared to 480 ± 140 for controls and 420 ± 210 for 500 ppm tamoxifen aacrjournals.org. In the uterus, neither compound directly induced adducts, but tamoxifen significantly increased endogenous DNA modifications (130 ± 50 for 500 ppm tamoxifen versus 70 ± 30 for controls and 70 ± 20 for 500 ppm this compound) aacrjournals.org.
In in vitro systems, including human and rat microsomal systems and cultured primary human lymphocytes, both this compound and tamoxifen induced DNA adducts. However, this compound consistently demonstrated lower binding in these systems. In lymphocytes, this compound-induced adducts were only detectable at cytotoxic dose levels oup.comnih.gov. The distinction in DNA adduct formation is attributed, in part, to differences in their metabolic pathways; while human CYP3A4 α-hydroxylates this compound approximately six times faster than tamoxifen, the resulting α-hydroxythis compound is not a good substrate for human hydroxysteroid sulfotransferase, leading to a less reactive α-sulfate intermediate compared to that formed from tamoxifen nih.gov.
Table 2: DNA Adduct Levels in Rat Kidney and Uterus (Adducts per 109 Nucleotides) aacrjournals.org
| Tissue | Treatment (500 ppm) | Total Adduct Level (Mean ± SD) |
| Kidney | Control | 480 ± 140 |
| Kidney | Tamoxifen | 420 ± 210 |
| Kidney | This compound | 680 ± 80 |
| Uterus | Control | 70 ± 30 |
| Uterus | Tamoxifen | 130 ± 50 |
| Uterus | This compound | 70 ± 20 |
Evaluation of Liver Carcinogenesis Potential in Animal Models
The liver carcinogenesis potential of this compound has been a significant area of preclinical research, particularly given the observed hepatocarcinogenicity of tamoxifen in rats. Multiple studies indicate that this compound does not induce liver tumors in rats europa.eueuropa.eueuropa.eunih.gov. In one long-duration study, this compound was even observed to decrease the incidence of tumors in certain hormone-dependent tissues, such as the mammary gland nih.gov.
However, when administered in conjunction with initiating carcinogens, this compound's effect on liver tumor development can be altered. Both this compound and tamoxifen have been shown to promote the formation of hepatocellular carcinomas (HCCs) initiated by N-nitrosodiethylamine (DEN) in rats oup.comselleckchem.com. Specifically, at the highest tested dose, this compound increased the incidence of DEN-initiated HCCs to approximately one-third of the level observed with tamoxifen administration in DEN-initiated rats selleckchem.com. Furthermore, this compound has been reported to induce aneuploidy in 50% of cells examined in female Sprague-Dawley rats, a phenomenon also observed with tamoxifen, which induced aneuploidy in 85% of cells selleckchem.com.
Despite these findings in initiated models, this compound has consistently demonstrated a lack of genotoxicity and myelotoxicity in a range of standard in vitro and in vivo assays. These include tests for bacterial point mutations, unscheduled DNA synthesis in cultured hepatocytes from two rat strains, cytogenetics of human lymphocytes in primary culture, and the mouse erythrocyte micronucleus assay nih.govnih.gov. These findings, coupled with the minimal to absent DNA binding observed in rat liver, provide evidence that this compound is not genotoxic under these test conditions nih.gov.
Pharmacological and Metabolic Characterization of Toremifene
Absorption and Distribution Characteristics
Following oral administration, toremifene is well-absorbed, with food having no significant impact on its absorption. drugs.com Peak plasma concentrations are typically reached within 3 to 4.5 hours. drugs.comnih.gov The bioavailability of this compound is estimated to be approximately 100%. nih.govyoutube.com The compound exhibits linear pharmacokinetics after single oral doses ranging from 10 to 680 mg. drugs.comwikipedia.org With multiple dosing, dose proportionality has been observed for doses between 10 and 400 mg. drugs.com Steady-state concentrations are generally achieved in about 4 to 6 weeks. drugs.comdrugs.com
This compound has a large apparent volume of distribution, around 580 liters, indicating extensive distribution into tissues. drugs.comyoutube.com It is highly bound to serum proteins, primarily albumin, with a binding percentage exceeding 99.5%. drugs.comdrugs.com
| Pharmacokinetic Parameter | Value |
| Time to Peak Plasma Concentration (Tmax) | 1.5 - 4.5 hours nih.gov |
| Bioavailability | ~100% nih.govyoutube.com |
| Volume of Distribution (Vd) | 580 L drugs.comyoutube.com |
| Plasma Protein Binding | >99.5% drugs.comdrugs.com |
| Time to Steady State | 4 - 6 weeks drugs.comdrugs.com |
Biotransformation Pathways and Metabolite Identification
This compound undergoes extensive metabolism in the liver. nih.govwikipedia.org The biotransformation process involves several phase I reactions, including N-demethylation, hydroxylation, deamination, carboxylation, dehalogenation, hydrogenation, and methoxylation. nih.govnih.gov These reactions are followed by phase II conjugation, forming glucuronide conjugates. nih.gov
The metabolism of this compound is primarily mediated by the cytochrome P450 (CYP) enzyme system. nih.gov CYP3A4 is the principal enzyme responsible for the main metabolic pathway of N-demethylation, which leads to the formation of N-desmethylthis compound. nih.govdrugbank.com Studies have shown a strong correlation between CYP3A4 content in liver microsomes and the formation of this metabolite. nih.gov
Other CYP isoforms also contribute to this compound's biotransformation. nih.gov Research indicates that CYP2D6 is involved, and to a lesser extent, CYP1A1, CYP3A5, CYP2B6, CYP2C9, and CYP2C19 also play a role in its various metabolic reactions. nih.govresearchgate.net Specifically, the formation of some metabolites has been shown to be mediated by P4501A (which includes CYP1A1) and 3A4 enzymes. researchgate.net this compound itself can induce CYP3A4, a phenomenon known as auto-induction. fda.gov
The primary and most abundant circulating metabolite of this compound is N-desmethylthis compound. nih.govdrugbank.com This metabolite is also antiestrogenic but possesses weak in vivo antitumor potency. drugs.comdrugbank.com Another significant metabolite is 4-hydroxythis compound, which is formed through hydroxylation. nih.govwikipedia.org Plasma concentrations of 4-hydroxythis compound are generally only detectable at higher doses of this compound. nih.gov Other identified metabolites include ospemifene (deaminohydroxythis compound) and 4-hydroxy-N-desmethylthis compound. wikipedia.org
| Metabolite | Formation Pathway | Key Enzymes |
| N-desmethylthis compound | N-demethylation nih.gov | CYP3A4 nih.govdrugbank.com |
| 4-hydroxythis compound | Hydroxylation wikipedia.org | CYP P450 enzymes nih.gov |
| Ospemifene (deaminohydroxythis compound) | Deamination, Hydroxylation wikipedia.orgnih.gov | CYP3A4 nih.gov |
| 4-hydroxy-N-desmethylthis compound | N-demethylation, Hydroxylation wikipedia.org | CYP P450 enzymes |
Elimination Routes and Kinetics
The elimination of this compound is a slow process, partly due to enterohepatic circulation. drugs.comfda.gov The mean total clearance of this compound is approximately 5 L/h. drugs.comfda.gov The terminal elimination half-life of the parent drug is about 5 to 7 days. nih.govwikipedia.org
Its major metabolites also have long elimination half-lives:
N-desmethylthis compound: Approximately 6 days drugs.comdrugs.com
4-hydroxythis compound: Approximately 5 days nih.gov
Ospemifene (deaminohydroxythis compound): Approximately 4 days drugs.comdrugs.com
This compound is primarily excreted as metabolites in the feces, which accounts for about 70% of its elimination. nih.govyoutube.comwikipedia.org A smaller portion, around 10%, is excreted in the urine over a one-week period. drugs.comfda.gov
Influence of Hepatic Function on this compound Disposition
Given that this compound is extensively metabolized in the liver, hepatic function significantly influences its pharmacokinetics. nih.govnih.gov In patients with hepatic impairment, such as cirrhosis or fibrosis, the elimination half-life of this compound is increased. drugs.com This suggests a slower clearance of the drug in individuals with compromised liver function. Long-term therapy with this compound has been associated with the development of fatty liver (steatosis). nih.govnih.gov Therefore, monitoring of liver function is often considered during therapy. nih.gov
Toremifene in Clinical Research and Therapeutic Contexts
Clinical Efficacy Studies in Hormone Receptor-Positive Malignancies
Advanced Breast Cancer in Postmenopausal Women
Toremifene has received regulatory approval for the first-line treatment of postmenopausal women diagnosed with estrogen receptor (ER)-positive or ER-unknown metastatic breast cancer citeab.comnih.gov. Clinical investigations, including Phase II and Phase III trials, have consistently demonstrated its efficacy in this patient population.
In Phase II trials involving postmenopausal women with metastatic breast cancer and positive or unknown ER status, this compound at a dose of 60 mg/day yielded objective response rates ranging from 32.6% to 54.3%, with median times to progression spanning 6.3 to 12.2 months citeab.com. Comparative Phase III studies have further established this compound's effectiveness. For instance, in one study comparing this compound (60 mg daily) with tamoxifen (B1202) (20 mg daily), objective response rates were similar at 21.3% and 19.1%, respectively, with median time to disease progression being 5.6 months for this compound and 5.8 months for tamoxifen nih.gov. Another study reported response rates of 20.4% for this compound (60 mg daily) and 20.8% for tamoxifen (40 mg daily), with similar median time to progression (4.9 months vs. 5 months) nih.gov. Pooled data from three pivotal randomized trials indicated comparable efficacy between this compound and tamoxifen for advanced ER-positive or ER-unknown breast cancer in postmenopausal women nih.gov.
Table 1: Efficacy Outcomes in Advanced Breast Cancer (Comparative Trials)
| Study Type | Treatment Arm (Dose) | Objective Response Rate (%) | Median Time to Progression (months) | Median Overall Survival (months) |
| Phase II | This compound (60 mg/d) | 32.6 - 54.3 | 6.3 - 12.2 | Not specified |
| Phase III | This compound (60 mg/d) | 21.3 | 5.6 | Not specified |
| Phase III | Tamoxifen (20 mg/d) | 19.1 | 5.8 | Not specified |
| Phase III | This compound (60 mg/d) | 20.4 | 4.9 | Not specified |
| Phase III | Tamoxifen (40 mg/d) | 20.8 | 5 | Not specified |
| Meta-analysis | This compound (various) | 25.8 | 6.1 | 27.8 |
| Meta-analysis | Tamoxifen (various) | 26.9 | 5.8 | 27.6 |
Adjuvant Therapy for Early-Stage Breast Cancer
Table 2: Efficacy Outcomes in Early-Stage Breast Cancer (Adjuvant Therapy)
| Study | Patient Population | Treatment Arms | 5-Year DFS (%) | 5-Year OS (%) |
| IBCSG Trials 12-93 & 14-93 wikipedia.orgnih.gov | Peri/Postmenopausal, Node-positive | This compound | 72 | 85 |
| Tamoxifen | 69 | 81 | ||
| Finnish Breast Cancer Group wikipedia.org | Postmenopausal, Node-positive | This compound | Not specified (Recurrence Rate 23.1%) | Similar to Tamoxifen |
| Tamoxifen | Not specified (Recurrence Rate 26.1%) | Similar to this compound | ||
| Retrospective Cohort Study | Premenopausal, HR-positive | This compound | Significantly better recurrence-free survival | 100 |
| Tamoxifen | 98.4 | |||
| CYP2D6 Genotype Study | HR-positive (all genotypes) | This compound | 91.3 | Not specified |
| Tamoxifen | 80.0 | Not specified |
Therapeutic Investigations in Prostate Cancer
This compound has been investigated for its therapeutic potential in prostate cancer, particularly concerning chemoprevention and the management of complications associated with androgen deprivation therapy (ADT).
In a phase IIB clinical trial for the prevention of prostate cancer in men with high-grade prostatic intraepithelial neoplasia (HGPIN), this compound demonstrated a reduction in cancer incidence. The cumulative risk of prostate cancer was decreased in patients receiving 20 mg this compound compared to placebo (24.4% vs. 31.2%, p < 0.05). The annualized rate of prevention was calculated as 6.8 cancers per 100 men treated. For patients with no biopsy evidence of cancer at baseline and 6 months, the 12-month incidence of prostate cancer decreased by 48.2% with 20 mg this compound compared to placebo (9.1% vs. 17.4%, p < 0.05). Animal models, such as the transgenic adenocarcinoma of mouse prostate (TRAMP) model, also showed that this compound treatment significantly reduced tumor incidence and prolonged survival, with 60% of this compound-treated animals remaining tumor-free by 33 weeks of age, compared to 100% of placebo-treated animals developing tumors and dying.
Beyond chemoprevention, this compound has been studied for its effects on bone health in men undergoing ADT for prostate cancer. ADT can lead to bone loss and increased fracture risk due to lowered estrogen levels. In a multicenter Phase III clinical study, this compound at a dose of 80 mg per day significantly increased bone mineral density (BMD) of the lumbar spine, total hip, and femoral neck in men receiving ADT for prostate cancer over 12 months. Specifically, BMD of the total hip increased by 0.7% ± 0.6% in the this compound group, while it decreased by 1.3% ± 0.3% in the placebo group (p = 0.001).
Furthermore, this compound combined with conventional ADT has shown promise in delaying biochemical recurrence (BCR) in men with treatment-naïve bone metastatic prostate cancer. In a randomized controlled Phase IIa trial, the 5-year BCR-free rate was 100% in the this compound plus ADT group, compared to 30% in the ADT-alone group (p = 0.04).
Comparative Clinical Effectiveness Studies with Other SERMs
This compound's clinical effectiveness has been extensively compared with other Selective Estrogen Receptor Modulators (SERMs), primarily tamoxifen, given their similar mechanisms of action.
Equivalence in Antitumor Activity and Response Rates
Multiple Phase III clinical trials and meta-analyses have established that this compound demonstrates antitumor activity and objective response rates equivalent to those of tamoxifen in the treatment of advanced breast cancer in postmenopausal women wikidata.orgciteab.comnih.gov. In multicenter comparative trials, objective responses (complete and partial) with this compound (60 to 240 mg/day) typically ranged from 20% to 29%, which was comparable to the 19% to 37.5% observed with tamoxifen (20 or 40 mg/day).
Disease Progression and Survival Outcomes
Table 3: Comparative Survival Outcomes in Breast Cancer
| Outcome Metric | This compound Group (Median/Rate) | Tamoxifen Group (Median/Rate) | Statistical Significance | Source |
| Advanced Breast Cancer | ||||
| Median TTP (months) | 6.1 | 5.8 | Not significantly different | mims.com |
| Median OS (months) | 27.8 | 27.6 | Not significantly different | mims.com |
| Early-Stage Breast Cancer (Adjuvant) | ||||
| 5-Year DFS (%) (IBCSG) | 72 | 69 | Similar | nih.gov |
| 5-Year OS (%) (IBCSG) | 85 | 81 | Similar | nih.gov |
| 5-Year DFS (%) (NAFTA) | 91.2 | 91.2 | Not significantly different | |
| 5-Year OS (%) (NAFTA) | 93.7 | 92.7 | Not significantly different | |
| 5-Year DFS (%) (CYP2D6 Study) | 91.3 | 80.0 | p=0.011 (this compound better) | |
| Recurrence-Free Survival (Premenopausal) | Significantly better | p=0.022 (this compound better) |
Predictors of Therapeutic Outcome
The effectiveness of this compound in breast cancer treatment is influenced by a range of patient and tumor characteristics, as well as molecular biomarkers. Identifying these predictors is crucial for optimizing therapeutic strategies and personalizing patient care. Detailed research findings highlight several factors that correlate with better outcomes following this compound administration.
Hormone Receptor Status and Resistance Mechanisms Estrogen Receptor (ER) positive status is a well-established and primary predictor of response to endocrine therapies, including this compound sigmaaldrich.comcancernetwork.com. This compound is specifically approved for the first-line treatment of postmenopausal women with ER-positive or ER-unknown metastatic breast cancer cancernetwork.comnih.govoncologynewscentral.com. Conversely, studies have indicated minimal efficacy of high-dose this compound in tumors classified as ER-negative, although the number of patients in these particular trials was limited cancernetwork.comnih.gov.
Tumor Characteristics and Disease Extent The anatomical location and number of metastatic sites can influence therapeutic success. Patients receiving high-dose this compound showed a significantly higher clinical benefit rate (CBR) if they did not have liver metastasis nih.govsemanticscholar.org. Beyond specific organ involvement, general characteristics such as soft tissue metastases and a limited number of metastatic sites have been independently associated with longer survival outcomes nih.gov.
Human Epidermal Growth Factor Receptor 2 (HER2) status has also been examined. Patients with HER2-positive disease have exhibited marginally poorer progression-free survival (PFS) when treated with high-dose this compound, suggesting that a negative HER2 overexpression status could be a favorable predictive factor for this compound effectiveness spandidos-publications.com.
Genetic and Molecular Biomarkers The patient's genetic profile, specifically certain genotypes of drug-metabolizing enzymes, can impact treatment outcomes. Research indicates that the efficacy of this compound is not significantly influenced by the CYP2D610 genotype. Notably, in patients with CYP2D610 C/T and T/T genotypes, the 5-year disease-free survival (DFS) rate was significantly higher in the this compound group compared to the tamoxifen group, suggesting that this compound may be a more suitable alternative for patients carrying these specific mutant genotypes e-crt.orgresearchgate.net.
Emerging molecular biomarkers also play a role in predicting response and resistance. Somatic mutations in the ESR1 gene, which encodes the estrogen receptor, are linked to acquired resistance to selective estrogen receptor modulators (SERMs) and aromatase inhibitors, often leading to poorer patient outcomes targetedonc.com. Additionally, activating mutations in PIK3CA, found in a substantial proportion of ER-positive breast cancers, are associated with sensitivity to PI3 kinase inhibitors, a factor that could be relevant in combination therapies or in understanding resistance pathways targetedonc.com. Downregulation of PTEN, potentially mediated by specific microRNAs (miRNAs), can promote estrogen-independent tumor growth and contribute to endocrine treatment resistance spandidos-publications.com. This compound has also been observed to decrease levels of Vascular Endothelial Growth Factor (VEGF) in ER-positive breast cancer patients with specific CYP2D6 gene polymorphisms frontiersin.org. Furthermore, in vitro studies have shown that this compound can increase the expression of Intercellular Adhesion Molecule-1 (ICAM-1), CD40, and CD80 on MCF-7 breast cancer cells, suggesting a potential modulation of tumor cell immunogenicity, although their direct predictive value for this compound's clinical outcome requires further investigation researchgate.net.
Data Tables
The following tables summarize key findings related to predictors of this compound's therapeutic efficacy.
| Factor | Overall Response Rate (ORR) | Clinical Benefit Rate (CBR) | Median Time to Treatment Failure (TTF) |
| AI Resistance Type | |||
| Primary Resistance | 0% | 11% | 4.87 months |
| Secondary Resistance | 25% | 38% | 8.40 months |
| Presence of Liver Metastasis | |||
| With Liver Metastasis | N/A | 0% | N/A |
| Without Liver Metastasis | N/A | 50% | N/A |
Table 2: Independent Predictors of Longer Survival in Antiestrogen (B12405530) Therapy (Including this compound) nih.gov
| Predictive Factor | Outcome Predicted | Statistical Significance (p-value) |
| High tumor ER concentration | Longer survival | <0.001 |
| Long disease-free time | Longer survival | <0.001 |
| Soft tissue metastases | Longer survival | <0.001 |
| Few metastatic sites | Longer survival | <0.001 |
| Good performance status | Longer survival | <0.001 |
| Objective response to treatment | Prolonged survival | 0.001 |
| Disease stabilization ≥ 12 months | Prolonged survival | 0.001 |
| Previous adjuvant tamoxifen | Shorter survival | 0.008 |
Table 3: 5-Year Disease-Free Survival (DFS) Rates Based on CYP2D6*10 Genotype in HR-Positive Breast Cancer Patients e-crt.orgresearchgate.net
| Treatment Group | CYP2D6*10 Genotype | 5-Year DFS Rate |
| This compound | All genotypes | 91.3% |
| Tamoxifen | All genotypes | 80.0% |
| This compound | C/T and T/T | 90.8% |
| Tamoxifen | C/T and T/T | 70.1% |
Endocrine System Modulation by Toremifene
Hypothalamic-Pituitary-Gonadal Axis Modulation
Toremifene influences the hypothalamic-pituitary-gonadal (HPG) axis, primarily through its antiestrogenic properties, leading to modulations in gonadotropin and prolactin secretion.
Suppression of Gonadotropin Secretion (FSH, LH)
This compound has been observed to decrease serum concentrations of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) in postmenopausal women. This antiestrogenic activity on the hypothalamus-pituitary axis is dose-dependent. For instance, studies have shown that daily doses of 20, 40, and 60 mg of this compound can induce a decrease in FSH and LH levels. oncologynewscentral.comumich.edunih.gov In one study, treatment with 60 mg/day or 200 mg/day of this compound resulted in mean decreases of 29% and 53% in FSH levels, respectively, and approximately 20% and 50% in LH levels. iarc.fr This suppression of gonadotropins is indicative of this compound's estrogenic activity at the level of the hypothalamus-pituitary axis. umich.edunih.gov
However, it's important to note that while this compound generally leads to a decline in FSH and LH, some studies, particularly those involving LHRH (luteinizing hormone-releasing hormone) tests in postmenopausal breast cancer patients, have shown that this compound can sensitize the pituitary to gonadotropins, leading to an increase in LHRH-induced FSH and LH release. This suggests a complex interplay of agonistic and antagonistic effects on the HPG axis, with the antagonistic effect often being more dominant. nih.gov
Table 1: Effects of this compound on FSH and LH Levels in Postmenopausal Women
| Hormone | This compound Dose (mg/day) | Observed Change | Significance | Source |
| FSH | 60 | Decreased (29%) | Significant | iarc.fr |
| FSH | 200 | Decreased (53%) | Significant | iarc.fr |
| LH | 60 | Decreased (20%) | Significant | iarc.fr |
| LH | 200 | Decreased (50%) | Significant | iarc.fr |
| FSH, LH | 20, 40, 60 | Decreased | P < 0.01 | nih.gov |
Impact on Prolactin Levels
This compound has been shown to decrease prolactin levels, which is considered a sign of its antiestrogenic effect on the hypophysis (pituitary gland). nih.govnih.govnih.gov This suggests a direct influence of this compound on the pituitary. nih.gov Specifically, the TRH (thyroid-stimulating hormone-releasing hormone)-induced prolactin release was suppressed by this compound. nih.govnih.gov In patients with elevated basal prolactin, a decrease to normal levels has been observed. iarc.fr
Effects on Sex Hormone-Binding Globulin (SHBG)
This compound significantly increases sex hormone-binding globulin (SHBG) concentrations in postmenopausal women and in both men and women generally. wikipedia.orgtandfonline.comumich.edunih.govnih.govnih.govascopubs.orgcapes.gov.brnih.govoup.com This effect is considered an estrogen-like action of this compound, likely mediated by its influence on liver protein synthesis. tandfonline.comumich.edunih.govnih.gov Studies have reported a two-fold increase in SHBG concentrations at various dose levels of this compound. iarc.fr For instance, SHBG levels increased by 23% in men and 20% in women in one study. nih.gov The increase in SHBG can lead to a decrease in free testosterone (B1683101) levels as more testosterone becomes bound. nih.gov
Table 2: Effects of this compound on SHBG Levels
| Parameter | Observed Change | Significance | Source |
| SHBG | Increased | Significant | tandfonline.comumich.edunih.govnih.govascopubs.orgcapes.gov.brnih.govoup.com |
| SHBG | Increased (~2-fold) | Significant | iarc.fr |
| SHBG (men) | Increased (23%) | P < 0.01 | nih.gov |
| SHBG (women) | Increased (20%) | P < 0.01 | nih.gov |
Influence on the Growth Hormone/Insulin-Like Growth Factor-I Axis
This compound also modulates the growth hormone (GH)/insulin-like growth factor-I (IGF-I) axis, primarily by affecting IGF-I levels and its binding proteins.
Decreased Insulin-Like Growth Factor-I (IGF-I) Levels
This compound consistently decreases circulating insulin-like growth factor-I (IGF-I) levels. In both men and women, a reduction of approximately 20% in IGF-I concentrations has been observed. wikipedia.orgnih.govnih.govoup.com This IGF-I-lowering effect is a known characteristic of some SERMs. nih.gov The decrease in IGF-I is primarily attributed to this compound's antiestrogenic effect on the liver, where IGF-I is largely produced. nih.govpsu.edu This reduction in IGF-I levels may have implications for tumor growth, particularly in breast and prostate cancer, by potentially restricting tumor proliferation. nih.gov
Table 3: Effects of this compound on IGF-I Levels
| Parameter | Observed Change | Significance | Source |
| IGF-I | Decreased (~20%) | Significant | wikipedia.orgnih.govnih.govoup.com |
Modulation of IGF-Binding Proteins (e.g., IGFBP1, IGFBP3)
This compound influences the levels of insulin-like growth factor-binding proteins (IGFBPs), specifically IGFBP1 and IGFBP3. Studies have shown that this compound increases IGFBP1 levels in both men and women. nih.govnih.govoup.com For instance, IGFBP1 concentrations increased by approximately 1.5-fold in men and 2.9-fold in women. nih.gov This increase in IGFBP1 is considered an estrogenic effect of this compound on the liver. nih.govnih.gov
In contrast, IGFBP3 levels generally remain unchanged or show only a small, borderline significant increase with this compound administration. nih.govnih.govoup.com The differential modulation of these binding proteins, particularly the increase in IGFBP1, can influence the bioavailability of IGF-I. nih.gov
Table 4: Effects of this compound on IGF-Binding Proteins
| Binding Protein | Observed Change | Significance | Source |
| IGFBP1 | Increased | Significant | nih.govnih.govoup.com |
| IGFBP1 (men) | Increased (~1.5-fold) | P < 0.0001 | nih.gov |
| IGFBP1 (women) | Increased (~2.9-fold) | P < 0.0001 | nih.gov |
| IGFBP3 | Unchanged or small increase | Borderline significant | nih.govnih.govoup.com |
Skeletal System Responses
This compound has demonstrated significant effects on bone health, particularly in contexts where bone mineral density (BMD) is compromised.
Effects on Bone Mineral Density (BMD)
Research indicates that this compound can positively influence bone mineral density. In men undergoing androgen deprivation therapy (ADT) for prostate cancer, a condition often associated with bone loss, this compound has been shown to significantly increase BMD. A multicenter Phase 3 clinical study involving 1392 men aged 50 years or older receiving ADT for prostate cancer reported that this compound (80 mg/day) led to significant increases in BMD at the lumbar spine, total hip, and femoral neck compared to placebo. At 12 months, lumbar spine BMD increased by 1.6% in the this compound group, while it decreased by 0.7% in the placebo group, resulting in a between-group difference of 2.3% (p < 0.001). Similarly, total hip BMD increased by 0.7% with this compound versus a 1.3% decrease with placebo (p = 0.001), and femoral neck BMD increased by 0.2% with this compound versus a 1.3% decrease with placebo (p = 0.009). nih.govauajournals.orgauajournals.orgwvu.edu
Another study investigating different doses of this compound (20 mg, 40 mg, or 60 mg/day) in prostate cancer patients on ADT for at least 12 months found that 60 mg/day of this compound resulted in an increase in BMD after 6 months of therapy, in contrast to a decrease observed in the placebo group (p < 0.01). ascopubs.org These findings suggest that this compound's effects on BMD are comparable to those observed with other SERMs in postmenopausal women. auajournals.orgauajournals.orgauajournals.org
Table 1: Changes in Bone Mineral Density (BMD) with this compound (80 mg/day) vs. Placebo in Men on ADT (12 Months) auajournals.orgauajournals.org
| Skeletal Site | This compound Group (% Change from Baseline) | Placebo Group (% Change from Baseline) | Between-Group Difference (%) | p-value |
| Lumbar Spine | +1.6 | -0.7 | +2.3 | <0.001 |
| Total Hip | +0.7 | -1.3 | +2.0 | 0.001 |
| Femoral Neck | +0.2 | -1.3 | +1.5 | 0.009 |
Bone Turnover Marker Alterations
This compound also influences biochemical markers indicative of bone turnover. Studies have demonstrated that this compound significantly decreases these markers. In a 2-year study, serum levels of bone specific alkaline phosphatase, osteocalcin, and C-telopeptide were notably reduced in subjects receiving this compound compared to placebo. The reductions observed were 18.3% for bone specific alkaline phosphatase, 23.9% for osteocalcin, and 14.5% for C-telopeptide, indicating a decrease in bone resorption and formation, consistent with a lower bone turnover rate. wvu.eduauajournals.orgauajournals.orgtandfonline.comnih.gov
Table 2: Percentage Change in Bone Turnover Markers with this compound vs. Placebo (2 Years) wvu.eduauajournals.org
| Bone Turnover Marker | This compound Group (% Decrease vs. Placebo) | p-value |
| Bone Specific Alkaline Phosphatase | -18.3 | <0.0001 |
| Osteocalcin | -23.9 | <0.0001 |
| C-telopeptide | -14.5 | 0.031 |
Uterine Tissue Responses
As a SERM, this compound exhibits estrogenic effects on uterine tissue, which can lead to changes in endometrial morphology.
Estrogenic Stimulation of Endometrial Thickness
This compound has estrogenic effects on the uterus, similar to those of tamoxifen (B1202), which can result in an increase in endometrial thickness in postmenopausal women with breast cancer. oncologynewscentral.comuspharmacist.comnih.gov One prospective study comparing this compound (40 mg/day) and tamoxifen (20 mg/day) in postmenopausal breast cancer patients found that endometrial thickness increased from a baseline mean of 3.9 ± 2.7 mm to 6.8 ± 4.2 mm at 6 months, with no significant difference observed between the two treatment regimens. nih.gov Another study reported endometrial thickening (defined as endometrium ≥8.0 mm) in 87.2% of patients treated with this compound and 80.0% of those treated with tamoxifen, with mean endometrial thicknesses of 12.00 mm and 11.80 mm, respectively; these differences were not statistically significant. uspharmacist.comd-nb.info However, a different study suggested that the incidence of endometrial thickening might be significantly lower with this compound compared to tamoxifen (P < 0.05). clinmedjournals.org The partial estrogenic activity of this compound can lead to endometrial hypertrophy. europa.eu
Risk of Endometrial Hyperplasia and Neoplasia
The estrogenic effects of this compound on the uterus also carry a risk of inducing endometrial changes, including hyperplasia, polyps, and cancer. oncologynewscentral.comeuropa.eu Endometrial hyperplasia and endometrial cancer have been reported in patients receiving this compound. oncologynewscentral.comeuropa.eu While some preclinical studies suggested this compound might cause less DNA-adduct formation and have less estrogenic activity in the endometrium compared to tamoxifen, and some reports concluded a lower incidence of secondary endometrial cancer, other studies have indicated similar incidences of uterine tumors between this compound and tamoxifen. nih.govresearchgate.net
A population-based case-control study evaluating the risk of endometrial cancer related to tamoxifen or this compound treatment found that the odds ratio (OR) for this compound (based on 3 cases) was 0.9 (95% CI 0.3-3.9). In contrast, the OR for tamoxifen (based on 59 cases) was 2.9 (95% CI 1.8-4.7). However, the assessment for this compound was considered inconclusive due to its limited use at the time of the study. nih.gov Conclusive long-term data regarding the uterine carcinogenic effect of this compound are still being gathered. nih.gov In terms of endometrial polyps, one study noted 9 polyps in the this compound group compared to 17 in the tamoxifen group, a statistically significant difference (P < 0.05). nih.gov
Lipid Profile Alterations
This compound has demonstrated beneficial effects on serum lipid profiles. It has been shown to reduce serum concentrations of total cholesterol and low-density lipoprotein (LDL)-cholesterol. wvu.eduauajournals.orgnih.govoncologynewscentral.comoup.comoup.com
Furthermore, this compound has been observed to significantly increase high-density lipoprotein (HDL)-cholesterol levels in several studies. wvu.eduauajournals.orgclinmedjournals.orgoup.comoup.com The impact on triglyceride levels varies, with some studies reporting no significant effect, while others indicate a significant decrease. wvu.eduauajournals.orgclinmedjournals.orgoup.comoup.com
A 2-year study in postmenopausal Japanese patients with early breast cancer showed that the this compound group (n=123) had significantly decreased total cholesterol (P < 0.001) and LDL-cholesterol (P < 0.001), and significantly increased HDL-cholesterol (P < 0.001) compared to baseline, with no significant change in triglyceride levels (P = 0.677). oup.comoup.com Another study reported a 4.7% decrease in total cholesterol, a 7.0% decrease in LDL, a 7.2% increase in HDL, and a 17.6% decrease in triglycerides with this compound over 2 years. wvu.edu These findings collectively suggest that this compound can improve lipid profiles. auajournals.orgauajournals.orgnih.gov
Table 3: Percentage Change in Serum Lipid Levels with this compound vs. Placebo (2 Years) wvu.edu
| Lipid Parameter | This compound Group (% Change vs. Placebo) | p-value |
| Total Cholesterol | -4.7 | <0.001 |
| LDL-Cholesterol | -7.0 | <0.001 |
| HDL-Cholesterol | +7.2 | <0.0001 |
| Triglycerides | -17.6 | <0.001 |
Reduction in Serum Total Cholesterol and Low-Density Lipoprotein (LDL-C)
Research indicates that this compound consistently contributes to a reduction in serum total cholesterol (TC) and low-density lipoprotein cholesterol (LDL-C) levels. This beneficial effect has been observed across various clinical studies involving different patient populations.
In a Japanese Phase III trial involving postmenopausal patients with early breast cancer, this compound administration for 24 months resulted in significantly decreased total cholesterol and LDL-C levels compared to baseline (P < 0.001 for both). For instance, at 24 months, the this compound group (n = 123) showed notable reductions in these lipid parameters. oup.com Similarly, a multicenter open randomized study comparing this compound with Letrozole in postmenopausal early breast cancer patients found that serum levels of TC and LDL-C were decreased compared with baseline values at 6 months in 6.5% and 14.0% of patients, respectively, receiving this compound. Significant differences in TC and LDL-C were observed between the this compound and Letrozole groups at 12 and 24 months, with this compound showing favorable changes. nih.gov
The hypolipidemic effects of this compound are not limited to women with breast cancer. An interim analysis of a Phase III trial involving men aged 50 years or older with prostate cancer receiving androgen deprivation therapy (ADT) demonstrated this compound's ability to improve lipid profiles. Compared to placebo, this compound decreased total cholesterol by 7.1% (p=0.001) and LDL-C by 9.0% (p=0.003) at 12 months. ascopubs.orgresearchgate.net These effects were observed in both statin users and non-users. ascopubs.orgresearchgate.net
The mechanism underlying the reduction in TC and LDL-C by this compound, similar to Tamoxifen, involves the inhibition of delta 8-cholesterol conversion to lathosterol, thereby downregulating cholesterol synthesis. ascopubs.org
The following table summarizes key findings regarding this compound's impact on total cholesterol and LDL-C:
| Study Population | Duration | Lipid Parameter | Change Observed (this compound Group) | Statistical Significance | Reference |
| Postmenopausal women with early breast cancer (Japan) | 24 months | Total Cholesterol | Significantly decreased | P < 0.001 | oup.com |
| Postmenopausal women with early breast cancer (Japan) | 24 months | LDL-C | Significantly decreased | P < 0.001 | oup.com |
| Postmenopausal women with early breast cancer | 6 months | Total Cholesterol | Decreased in 6.5% of patients | P < 0.0005 (vs. baseline) | nih.gov |
| Postmenopausal women with early breast cancer | 6 months | LDL-C | Decreased in 14.0% of patients | P < 0.0005 (vs. baseline) | nih.gov |
| Men with prostate cancer on ADT | 12 months | Total Cholesterol | Decreased by 7.1% | P = 0.001 | ascopubs.orgresearchgate.net |
| Men with prostate cancer on ADT | 12 months | LDL-C | Decreased by 9.0% | P = 0.003 | ascopubs.orgresearchgate.net |
Effects on High-Density Lipoprotein (HDL-C)
The effects of this compound on high-density lipoprotein cholesterol (HDL-C) have been a subject of research, with several studies demonstrating a beneficial increase.
In the Japanese Phase III trial of postmenopausal patients with early breast cancer, the this compound group showed significantly increased HDL-C levels at 24 months compared with baseline (P < 0.001). oup.comoup.com This contrasts with the Tamoxifen group in the same study, where HDL-C levels did not show a significant increase at 24 months. oup.com Another study comparing this compound with Letrozole also reported that HDL-C was significantly increased at 6, 12, and 24 months in the this compound group (P < 0.0005), while these markers remained essentially unchanged in the Letrozole group. nih.gov
Further supporting these findings, the interim analysis in men with prostate cancer on ADT indicated that this compound significantly increased HDL-C levels by 5.4% compared to placebo (p=0.018). ascopubs.orgresearchgate.net This suggests a consistent positive effect on HDL-C across different patient demographics.
While some earlier studies suggested comparable effects to Tamoxifen on serum total and LDL cholesterol but failed to show an increase in HDL-C with this compound, more recent and comprehensive data generally point to this compound's ability to enhance HDL-C. oup.comoup.com It has been noted that this compound may particularly act as an enhancer of HDL-C, a distinction observed when compared to Tamoxifen, which primarily improves LDL-C levels. oup.com
The following table summarizes key findings regarding this compound's impact on HDL-C:
| Study Population | Duration | Lipid Parameter | Change Observed (this compound Group) | Statistical Significance | Reference |
| Postmenopausal women with early breast cancer (Japan) | 24 months | HDL-C | Significantly increased | P < 0.001 | oup.comoup.com |
| Postmenopausal women with early breast cancer | 6, 12, 24 months | HDL-C | Significantly increased | P < 0.0005 | nih.gov |
| Men with prostate cancer on ADT | 12 months | HDL-C | Increased by 5.4% | P = 0.018 | ascopubs.orgresearchgate.net |
Mechanisms of Observed Adverse Events Associated with Toremifene
Endometrial Pathological Changes
Toremifene exhibits partial estrogenic effects on the uterus, which can lead to pathological changes in the endometrium wikipedia.orgdrugbank.compatsnap.comeuropa.euoncologynewscentral.com. This partial estrogenic activity promotes cellular proliferation and growth in the endometrial lining patsnap.com. Consequently, treatment with this compound has been associated with endometrial hypertrophy, hyperplasia, and the formation of endometrial polyps wikipedia.orgeuropa.euoncologynewscentral.comeuropa.eu. There is also an increased risk of endometrial cancer linked to its use wikipedia.orgpatsnap.comeuropa.euoncologynewscentral.comeuropa.eu. Research indicates that this compound's uterotrophic effects are similar to those of tamoxifen (B1202), another SERM, leading to increased endometrial thickness and the growth of uterine fibroids and polyps in both rat models and human subjects oncologynewscentral.comoup.comoup.com. Some studies suggest that this compound may increase progesterone (B1679170) receptor expression in endometrial polyps, indicative of a progestin-like effect spandidos-publications.com.
Table 1: Endometrial Pathological Changes Associated with this compound
| Pathological Change | Underlying Mechanism | Clinical Manifestation |
| Endometrial Hypertrophy | Partial estrogenic agonist effect on uterine estrogen receptors leading to increased cell proliferation wikipedia.orgpatsnap.comeuropa.euoncologynewscentral.com. | Increased endometrial thickness oncologynewscentral.comoup.com. |
| Endometrial Hyperplasia | Partial estrogenic agonist effect on uterine estrogen receptors leading to increased cell proliferation wikipedia.orgpatsnap.comeuropa.euoncologynewscentral.com. | Abnormal growth of endometrial cells wikipedia.orgeuropa.euoncologynewscentral.comeuropa.eu. |
| Endometrial Polyps | Partial estrogenic agonist effect on uterine estrogen receptors, potentially increasing progesterone receptor expression wikipedia.orgeuropa.euoncologynewscentral.comspandidos-publications.com. | Formation of benign growths in the uterine lining wikipedia.orgeuropa.euoncologynewscentral.comoup.com. |
| Endometrial Cancer | Long-term partial estrogenic agonist effect on the endometrium wikipedia.orgpatsnap.comeuropa.euoncologynewscentral.comeuropa.eu. | Increased risk of malignant transformation of endometrial cells wikipedia.orgpatsnap.comeuropa.euoncologynewscentral.comeuropa.eu. |
Thromboembolic Event Pathophysiology
This compound is associated with an increased risk of venous thromboembolic events (VTEs), which include deep venous thrombosis, thrombophlebitis, and pulmonary embolism wikipedia.orgpatsnap.comeuropa.euoncologynewscentral.comeuropa.eu. As a SERM, this compound can influence the coagulation system wikipedia.org. While the precise mechanisms for this compound are complex and involve multiple factors, SERMs are known to affect various components of the coagulation cascade wikipedia.org. For instance, tamoxifen, a structurally related SERM, has been shown to decrease levels of antithrombin III, a natural anticoagulant, to a greater extent than this compound, which may contribute to a lower risk of VTE with this compound compared to tamoxifen wikipedia.org. The formation of blood clots involves a cascade of reactions leading to the conversion of fibrinogen to fibrin, a process dependent on thrombin, calcium, and negatively charged phospholipid membranes frontiersin.orgslideshare.net.
Cardiac Electrophysiological Disturbances (QTc Interval Prolongation)
This compound has been shown to prolong the QTc interval on the electrocardiogram in a dose- and concentration-dependent manner wikipedia.orgeuropa.eueuropa.eufda.gov. This prolongation of the QTc interval is primarily attributed to the blockade of the human Ether-à-go-go-Related Gene (hERG) channels europa.euresearchgate.netnih.govmdpi.com. The hERG channel encodes the pore-forming alpha-subunit of a voltage-gated potassium (K+) channel (KV11.1), which plays a crucial role in the repolarization phase of the cardiac action potential researchgate.netnih.govmdpi.combiorxiv.org. Inhibition of hERG channels by drugs reduces the outward potassium current in the heart, leading to a delay in ventricular repolarization nih.govmdpi.comoup.com. This abnormal prolongation of repolarization increases the risk of developing Torsade de Pointes (TdP), a potentially life-threatening polymorphic ventricular tachycardia europa.eufda.govresearchgate.netnih.govoup.com. Preclinical in vitro and in vivo studies have confirmed the potential of this compound and its metabolites to prolong cardiac repolarization through this hERG channel blockade europa.eu.
Table 2: Cardiac Electrophysiological Disturbances and Mechanism
| Disturbance | Primary Mechanism | Consequence |
| QTc Interval Prolongation | Blockade of hERG (human Ether-à-go-go-Related Gene) potassium channels europa.euresearchgate.netnih.govmdpi.combiorxiv.org. | Delayed ventricular repolarization nih.govoup.com. |
| Torsade de Pointes (TdP) | Result of significant QTc prolongation due to hERG channel blockade europa.eufda.govresearchgate.netnih.govoup.com. | Potentially life-threatening ventricular arrhythmia europa.eufda.govoup.com. |
Hepatic Enzyme Elevations and Liver Injury Mechanisms
This compound treatment has been associated with elevations in liver enzyme levels, specifically transaminases, and in rare cases, more severe liver function abnormalities such as jaundice and hepatitis wikipedia.orgeuropa.euoncologynewscentral.comeuropa.eunih.gov. The observed pattern of liver damage is predominantly hepatocellular europa.eueuropa.eu. While the precise cause of these serum enzyme elevations remains largely unknown, they may be indicative of fatty liver disease induced by the estrogen receptor modulation nih.gov. Long-term therapy with this compound has been linked to the development of fatty liver, steatohepatitis, and, in rare instances, cirrhosis nih.govdrugbank.com. This compound is extensively metabolized in the liver, primarily by the cytochrome P450 isoenzyme 3A4 (CYP3A4) wikipedia.orgoncologynewscentral.comnih.goveuropa.eu. Therefore, co-administration with drugs that induce or inhibit CYP3A4 can alter the metabolism and plasma concentrations of this compound, potentially influencing its hepatic effects wikipedia.orgoncologynewscentral.comeuropa.eunih.goveuropa.eu.
Hypercalcemia in Patients with Bone Metastases
Hypercalcemia, which can range from mild to severe, may occur during the initial phase of this compound therapy, particularly in patients with metastatic breast cancer who have pre-existing bone metastases wikipedia.orgeuropa.euoncologynewscentral.comeuropa.euhemonc.org. This phenomenon is often part of a "tumor flare" syndrome, characterized by diffuse musculoskeletal pain and an increase in the size of tumor lesions, which subsequently regress hemonc.org. The mechanism underlying this compound-induced hypercalcemia in this patient population is believed to be related to its antiestrogenic effects on bone springermedizin.de. In patients with bone metastases, cancer cells can release mediators that increase osteoclastic activity, leading to increased bone resorption and the release of calcium into the bloodstream springermedizin.defrontiersin.orgbioscientifica.com. This compound's antiestrogenic action in bone can exacerbate these pre-existing processes, contributing to elevated serum calcium levels springermedizin.defrontiersin.orgbioscientifica.com. Humoral hypercalcemia of malignancy, often seen in breast cancer, is frequently due to the tumor's production of parathyroid hormone-related protein (PTHrP), which stimulates osteoclasts and increases bone resorption frontiersin.orgbioscientifica.com.
Toremifene Drug Interactions: Mechanistic and Clinical Implications
Interactions with Cytochrome P450 Enzyme System Modulators
The metabolism of toremifene is primarily mediated by the hepatic cytochrome P450 3A4 (CYP3A4) isoenzyme, making it vulnerable to interactions with drugs that either inhibit or induce this enzyme system. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org
Effects of CYP3A4-6 Inhibitors on this compound Pharmacokinetics
Concomitant administration of strong inhibitors of the CYP3A4-6 enzyme system can significantly impede the metabolism of this compound, potentially leading to increased serum concentrations of the drug. wikipedia.orgwikipedia.orgwikipedia.orgnih.govflybase.orgwikipedia.orgnih.gov This interaction can result in an elevated exposure to this compound. flybase.org
A study involving healthy subjects demonstrated that co-administration of 80 mg of this compound once daily with 200 mg of ketoconazole (B1673606) twice daily resulted in a 1.4-fold increase in this compound's maximum plasma concentration (Cmax) and a 2.9-fold increase in its area under the plasma concentration-time curve (AUC). flybase.orgnih.gov Conversely, the Cmax and AUC of N-desmethylthis compound, an active metabolite of this compound, were reduced by 56% and 20%, respectively, in the same study. flybase.orgnih.gov
Other strong CYP3A4 inhibitors that may increase this compound levels include, but are not limited to, itraconazole, clarithromycin, erythromycin, troleandomycin, atazanavir, indinavir, nefazodone, nelfinavir, ritonavir, saquinavir, telithromycin, and voriconazole. wikipedia.orgwikipedia.orgnih.govflybase.orgwikipedia.orgnih.gov Grapefruit juice has also been shown to increase plasma concentrations of this compound and should be avoided. flybase.orgwikipedia.org Due to the potential for increased this compound exposure and the associated risk of QTc prolongation, concomitant use of this compound with strong CYP3A4 inhibitors should generally be avoided or necessitate close monitoring. flybase.orgwikipedia.org
Table 1: Effects of CYP3A4 Inhibitors on this compound Pharmacokinetics
| CYP3A4 Inhibitor | Effect on this compound Cmax | Effect on this compound AUC | Effect on N-Desmethylthis compound Cmax | Effect on N-Desmethylthis compound AUC | Reference |
| Ketoconazole | 1.4-fold increase | 2.9-fold increase | 56% reduction | 20% reduction | flybase.orgnih.gov |
Effects of Enzyme Inducers on this compound Metabolism
Conversely, drugs that induce the CYP3A4 enzyme system can accelerate the metabolism of this compound, leading to reduced serum concentrations of the drug. wikipedia.orgwikipedia.orgwikipedia.orgnih.govwikipedia.orgfishersci.co.uk This decrease in this compound exposure may necessitate an increase in its dosage to maintain therapeutic efficacy. wikipedia.orgwikipedia.org
In a crossover study, administration of rifampicin (B610482) (600 mg orally for 5 days) prior to a single 120-mg dose of this compound resulted in substantial pharmacokinetic changes. Rifampicin caused an 87% decrease in the AUC of this compound, a 55% decrease in its peak plasma concentration, and a 44% decrease in its elimination half-life. wikipedia.org Interestingly, the peak plasma concentration of its active metabolite, N-demethylthis compound, increased by 48%, while its AUC and elimination half-life were reduced by 80% and 41%, respectively. wikipedia.org
Other known CYP3A4 inducers include carbamazepine, phenobarbital, phenytoin, and dexamethasone. wikipedia.orgwikipedia.orgwikipedia.orgnih.govwikipedia.orgfishersci.co.uk this compound itself has been observed to increase CYP3A4 monooxygenase activity and gene expression in human primary hepatocytes. wikipedia.orgresearchgate.net
Table 2: Effects of CYP3A4 Inducers on this compound Pharmacokinetics
| CYP3A4 Inducer | Effect on this compound AUC | Effect on this compound Cmax | Effect on this compound Half-life | Effect on N-Desmethylthis compound Cmax | Effect on N-Desmethylthis compound AUC | Effect on N-Desmethylthis compound Half-life | Reference |
| Rifampicin | 87% decrease | 55% decrease | 44% decrease | 48% increase | 80% decrease | 41% decrease | wikipedia.org |
Inhibition Potential of this compound and Metabolites on Other CYP Isoforms (e.g., CYP2B6, CYP2C8, CYP2C9, CYP2C19)
Studies investigating the drug interaction potential of this compound and its primary circulating metabolite, N-desmethylthis compound (NDMT), on human cytochrome P450 (CYP) enzymes have revealed a broad inhibition profile. wikipedia.orgfishersci.fi this compound acts as a competitive inhibitor of CYP3A4. wikipedia.orgfishersci.fi Furthermore, it is a non-competitive inhibitor of CYP2A6, CYP2C8, CYP2C9, and CYP2C19, and a mixed-type inhibitor of CYP2B6. wikipedia.orgfishersci.fi The inhibitory effects of NDMT on these CYP isoforms are reported to be similar in magnitude to those of this compound. wikipedia.orgfishersci.fi
Despite these in vitro findings, this compound is considered unlikely to contribute to clinically significant drug-drug interactions with substrates of CYP1A2 and CYP2D6. wikipedia.orgfishersci.fi However, at clinically relevant steady-state exposures, this compound and NDMT may be sufficient to cause pharmacokinetic drug-drug interactions with other medications metabolized by CYP2B6, CYP2C8, CYP3A4, CYP2C9, and CYP2C19. wikipedia.orgfishersci.fi this compound is specifically noted as a weak inhibitor of CYP2C9. nih.gov
Table 3: this compound and N-Desmethylthis compound Inhibition Profile on CYP Isoforms
| CYP Isoform | This compound Inhibition Type | N-Desmethylthis compound Inhibition Type | Clinical Relevance | Reference |
| CYP3A4 | Competitive | Similar to this compound | Potential | wikipedia.orgfishersci.fi |
| CYP2A6 | Non-competitive | Similar to this compound | Potential | wikipedia.orgfishersci.fi |
| CYP2B6 | Mixed-type | Similar to this compound | Potential | wikipedia.orgfishersci.fi |
| CYP2C8 | Non-competitive | Similar to this compound | Potential | wikipedia.orgfishersci.fi |
| CYP2C9 | Non-competitive (weak) | Similar to this compound | Potential | wikipedia.orgfishersci.finih.gov |
| CYP2C19 | Non-competitive | Similar to this compound | Potential | wikipedia.orgfishersci.fi |
| CYP2E1 | Non-competitive | Similar to this compound | Potential | wikipedia.orgfishersci.fi |
| CYP1A2 | Not significant inhibition | Not significant inhibition | Unlikely | wikipedia.orgfishersci.fi |
| CYP2D6 | Not significant inhibition | Not significant inhibition | Unlikely | wikipedia.orgfishersci.fi |
Interactions Affecting Cardiac Repolarization (QTc Prolongation)
This compound has been demonstrated to prolong the QTc interval in a manner that is dependent on both dose and concentration. nih.govflybase.orgwikipedia.orgfishersci.cafishersci.pt This QTc prolongation carries a significant risk of leading to a dangerous ventricular arrhythmia known as Torsade de pointes, which can manifest as syncope, seizure, or even death. flybase.orgwikipedia.orgfishersci.cafishersci.pt
Consequently, this compound is contraindicated in patients with pre-existing congenital or acquired QT prolongation, as well as in those with uncorrected hypokalemia or hypomagnesemia. flybase.orgwikipedia.orgfishersci.cafishersci.pt Concomitant use of this compound with other medications known to prolong the QT interval should be avoided. wikipedia.orgnih.govflybase.orgwikipedia.orgfishersci.cafishersci.pt For patients at increased risk, regular electrocardiogram (ECG) monitoring is recommended. nih.govfishersci.ca
Drugs that are known to prolong the QTc interval and should be used with extreme caution or avoided in conjunction with this compound include:
Antiarrhythmics: Class IA (e.g., quinidine, hydroquinidine, disopyramide) and Class III (e.g., amiodarone, sotalol, dofetilide, ibutilide). wikipedia.orgwikipedia.orgnih.govwikipedia.org
Neuroleptics: (e.g., phenothiazines, pimozide, sertindole, haloperidol, sultopride). wikipedia.orgwikipedia.orgnih.gov
Certain Antimicrobials: (e.g., moxifloxacin, intravenous erythromycin, pentamidine, antimalarials, particularly halofantrine). wikipedia.orgwikipedia.orgnih.gov
Certain Antihistamines: (e.g., terfenadine, astemizole, mizolastine). wikipedia.orgwikipedia.orgnih.gov
Other Agents: (e.g., cisapride, intravenous vincamine, bepridil, diphemanil, citalopram, conivaptan, granisetron, histrelin, lapatinib, levofloxacin, lithium, nilotinib, thioridazine, ziprasidone, adagrasib, alfuzosin, amisulpride, amitriptyline, amodiaquine, amoxapine, aripiprazole, arsenic trioxide, artemether, asenapine, atomoxetine, atropine, capmatinib, carbinoxamine, carteolol, celiprolol, delafloxacin, delamanid, desflurane, desipramine, dimenhydrinate, disopyramide, disulfiram, dofetilide, dolasetron, dronedarone, fingolimod, gemifloxacin, gilteritinib, givinostat, goserelin, haloperidol, leuprolide, levoketoconazole). wikipedia.orgwikipedia.orgnih.govwikipedia.orgfishersci.co.uk
Interactions with Anticoagulants and Bleeding Risk
This compound, being a triphenylethylene-derivative antiestrogen (B12405530), shares a known interaction profile with coumarin-type anticoagulants, such as warfarin. wikipedia.orgwikipedia.org Concomitant use of this compound with these agents can lead to an increase in prothrombin time (PT) and a seriously elevated risk of bleeding. wikipedia.orgwikipedia.org This interaction is partly attributed to this compound's weak inhibitory effect on CYP2C9, an enzyme crucial for the metabolism of warfarin. flybase.orgnih.govnih.gov
Given the increased risk of hemorrhage, the co-administration of this compound with warfarin-type anticoagulants should generally be avoided. wikipedia.orgnih.gov If concurrent therapy is deemed necessary, vigilant monitoring of prothrombin time and International Normalized Ratio (INR) is strongly advised, and dosage adjustments of the anticoagulant may be required to prevent excessive bleeding. wikipedia.orgnih.govnih.gov
Interactions with Drugs Affecting Calcium Homeostasis (e.g., Thiazide Diuretics)
This compound therapy may be associated with an increased risk of hypercalcemia, particularly in patients with bone metastases. wikipedia.orgwikipedia.org This risk is further exacerbated by the concomitant use of drugs that reduce renal calcium excretion. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgnih.govflybase.orgnih.govfishersci.co.ukfishersci.cafishersci.ca
Thiazide diuretics, including hydrochlorothiazide, chlorthalidone, and indapamide, are a class of medications known to decrease the excretion of calcium by the kidneys. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgnih.govflybase.orgnih.govfishersci.co.ukfishersci.cafishersci.ca Therefore, the co-administration of this compound with thiazide diuretics may heighten the likelihood of developing hypercalcemia. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgnih.govflybase.orgnih.govfishersci.co.ukfishersci.cafishersci.ca
Pharmacogenomic Considerations in Toremifene Research
Role of CYP2D6 Polymorphism in Toremifene Metabolism
The metabolism of this compound, a nonsteroidal triphenylethylene (B188826) derivative, involves various cytochrome P450 (CYP) enzymes. Unlike tamoxifen (B1202), which is heavily reliant on CYP2D6 for its bioactivation, this compound's primary metabolic pathway is predominantly mediated by CYP3A4. N-demethylation, leading to the formation of N-desmethylthis compound, the main metabolite, is primarily catalyzed by CYP3A4 mims.comnih.gov.
While CYP2D6 does play a role in the formation of specific this compound metabolites, such as 4-hydroxy-N-desmethylthis compound (4OH-NDM-TOR), this process is also catalyzed by CYP2C9 nih.gov. Crucially, studies using human liver microsomes have indicated that CYP2D6 activity significantly correlates with tamoxifen hydroxylation but not with this compound hydroxylation nih.gov. In vitro inhibition tests further support that the hydroxylation and demethylation of this compound are mainly catalyzed by CYP3A4 and are not as dependent on CYP2D6 as tamoxifen nih.gov. This suggests a potentially lower contribution of CYP2D6 to the bioactivation pathway of this compound compared to tamoxifen, which could lead to different impacts of CYP2D6 polymorphisms on clinical outcomes nih.gov.
Comparative Pharmacogenomic Profiles with Tamoxifen
Tamoxifen, another widely used SERM, is a prodrug that requires metabolic activation to its potent metabolites, particularly endoxifen (B1662132) (4-hydroxy-N-desmethyltamoxifen), to exert its anti-estrogenic effects nih.govmims.comdovepress.comtandfonline.com. The conversion of tamoxifen to endoxifen is primarily catalyzed by the highly polymorphic enzyme CYP2D6 nih.govmims.comdovepress.comtandfonline.com. Genetic variations in the CYP2D6 gene can significantly impact the enzyme's activity, leading to wide inter-individual differences in endoxifen plasma concentrations and, consequently, in tamoxifen's efficacy nih.govmims.comdovepress.com. Over 100 allelic variants of CYP2D6 have been identified, categorized by their functional activity as normal, decreased, or no function alleles nih.govdovepress.com. For instance, the CYP2D610 allele, prevalent in Asian populations, results in an unstable CYP2D6 enzyme with reduced activity and metabolic conversion rates nih.govdovepress.com.
The table below summarizes the primary metabolic pathways of this compound and tamoxifen concerning key CYP enzymes:
| Compound | Primary N-demethylation Enzyme | Primary Hydroxylation/Bioactivation Enzyme(s) | Dependence on CYP2D6 Polymorphism |
| This compound | CYP3A4 mims.comnih.gov | CYP3A4, CYP2C9, CYP2D6 (for 4OH-NDM-TOR) nih.gov | Low nih.govclinicaltrial.be |
| Tamoxifen | CYP3A4 mims.comtandfonline.com | CYP2D6 (for endoxifen) nih.govmims.comdovepress.comtandfonline.com | High nih.govmims.comdovepress.com |
Impact of Genotypes on Therapeutic Response and Clinical Outcomes
The genetic variations in CYP2D6 have a notable impact on the therapeutic response and clinical outcomes for patients receiving tamoxifen. Patients with CYP2D6 gene polymorphisms, particularly those with reduced or non-functional alleles like the CYP2D610/*10 (null allele homozygote) genotype, exhibit lower plasma concentrations of endoxifen dovepress.comtandfonline.comwho.int. This diminished activation of tamoxifen has been linked to a poorer prognosis, including shortened progression-free survival (PFS) and increased rates of breast cancer recurrence nih.govdovepress.comtandfonline.comwho.intkoreamed.org. Studies have consistently shown that patients with two functional CYP2D6 alleles tend to have better clinical outcomes when treated with tamoxifen compared to those with non-functional or reduced-function alleles nih.gov.
In contrast, the impact of CYP2D6 genotypes on the therapeutic response to this compound appears to be less significant. Research indicates that the CYP2D610 genotype is not significantly associated with disease-free survival (DFS) in patients receiving this compound nih.govkoreamed.org. Furthermore, comparative studies have highlighted that for patients carrying CYP2D610 C/T and T/T mutant genotypes, the 5-year DFS rate was significantly higher in the this compound treatment group than in the tamoxifen group (e.g., 90.8% vs. 70.1%, p=0.003 in one study) nih.govkoreamed.org. This suggests that this compound may serve as an effective alternative adjuvant endocrine therapy, particularly for breast cancer patients who possess CYP2D610 mutant genotypes and might otherwise experience suboptimal outcomes with tamoxifen nih.govkoreamed.org. This compound has also been identified as an independent prognostic marker for DFS in multivariate analysis when compared to tamoxifen nih.govkoreamed.orgresearchgate.net.
The following table illustrates the differential impact of CYP2D6 genotypes on disease-free survival rates for this compound and tamoxifen:
| Treatment Group | CYP2D610 Genotype | 5-Year Disease-Free Survival (DFS) Rate | Statistical Significance (p-value) |
| Tamoxifen | C/C | Better than T/T koreamed.org | < 0.001 koreamed.org |
| Tamoxifen | C/T | Better than T/T koreamed.org | 0.030 koreamed.org |
| Tamoxifen | T/T | Poorer prognosis dovepress.comwho.intkoreamed.org | - |
| This compound | All genotypes | Not significantly associated with DFS nih.govkoreamed.org | 0.325 nih.govkoreamed.org |
| This compound | C/T and T/T | 90.8% nih.govkoreamed.org | 0.003 (vs. Tamoxifen) nih.govkoreamed.org |
| Tamoxifen | C/T and T/T | 70.1% nih.govkoreamed.org | - |
Comparative Research on Toremifene and Other Selective Estrogen Receptor Modulators Serms
Structural Analogies and Pharmacological Similarities with Tamoxifen (B1202)
Toremifene and tamoxifen share a close structural and pharmacological relationship. Both are nonsteroidal triphenylethylene (B188826) derivatives. The primary structural difference is the presence of a single chlorine atom on the side chain of this compound, which is absent in tamoxifen. nih.gov This seemingly minor chemical modification leads to significant differences in their metabolic pathways and genotoxic potential. nih.gov
Pharmacologically, both compounds function as competitive antagonists of the estrogen receptor (ER) in breast tissue. nih.gov They bind to the ER, inducing a conformational change that blocks the binding of estrogen and subsequent gene transcription, thereby inhibiting the growth of estrogen-receptor-positive breast cancer cells. nih.govnih.gov Their mechanism of action involves inducing apoptosis and preventing cancer cells from entering mitosis. nih.govnih.gov Due to their similar pharmacological profiles, cross-resistance between this compound and tamoxifen is a clinical consideration. nih.gov
Table 1: Structural and Pharmacological Comparison
| Feature | This compound | Tamoxifen |
|---|---|---|
| Chemical Class | Nonsteroidal triphenylethylene derivative | Nonsteroidal triphenylethylene derivative |
| Key Structural Difference | Chlorinated analogue | Lacks chlorine atom |
| Primary Mechanism of Action | Selective Estrogen Receptor Modulator (SERM) | Selective Estrogen Receptor Modulator (SERM) |
| Effect on Breast Tissue | Anti-estrogenic | Anti-estrogenic |
Distinctive Features in Tissue Selectivity and Endocrine Effects
While both this compound and tamoxifen are anti-estrogenic in breast tissue, their effects on other tissues, such as the endometrium and bone, can differ. Preclinical data have suggested that this compound possesses a lower ratio of estrogenic to anti-estrogenic activity compared to tamoxifen. nih.gov
In clinical settings, the comparative effects on the female genital system have been studied. One randomized trial found no statistically significant difference in the 1-year incidence of ovarian cysts or endometrial thickening between premenopausal women treated with this compound versus tamoxifen. uspharmacist.comnih.gov In that study, endometrial thickening was observed in 87.2% of this compound patients and 80% of tamoxifen patients. uspharmacist.comnih.gov However, mean estradiol levels were noted to be significantly higher in the this compound group. uspharmacist.com Some research suggests that this compound may be associated with less vaginal bleeding. uspharmacist.com
Differences in Metabolism and Genotoxicity Profiles
A significant distinction between this compound and tamoxifen lies in their metabolism and resulting genotoxicity. Tamoxifen is metabolized by cytochrome P450 enzymes, particularly CYP2D6, into active metabolites. nih.gov This metabolic activation is also linked to the formation of DNA adducts, which are believed to contribute to the increased risk of endometrial cancer and hepatocarcinogenicity observed in rats treated with tamoxifen. nih.govresearchgate.net
In contrast, this compound exhibits a lower genotoxic potential. nih.gov The presence of the chlorine atom alters its metabolism. researchgate.net Studies have shown that the formation of DNA adducts from this compound metabolites is significantly lower—by as much as two orders of magnitude—than that from tamoxifen metabolites. nih.govresearchgate.net Specifically, alpha-hydroxythis compound is a poor substrate for the sulfotransferase enzymes that are crucial for activating tamoxifen metabolites into DNA-reactive species. nih.govresearchgate.net Furthermore, this compound is not considered a prodrug and its efficacy is not significantly affected by CYP2D6 genotype, unlike tamoxifen. nih.gove-crt.org This difference in genotoxicity has led to the suggestion that this compound may be a safer alternative concerning the risk of secondary cancers. nih.govresearchgate.net
Table 2: Metabolic and Genotoxic Profile Comparison
| Characteristic | This compound | Tamoxifen |
|---|---|---|
| Metabolic Activation | Not a prodrug; less dependent on CYP2D6 | Requires metabolic activation, notably by CYP2D6 |
| DNA Adduct Formation | Significantly lower | Forms mutagenic DNA adducts |
| Genotoxicity | Lower genotoxic potential nih.govnih.gov | Considered more genotoxic nih.gov |
| Hepatocarcinogenicity in Rats | Not observed nih.govnih.gov | Observed at chronic high doses nih.govnih.gov |
Clinical Trial Outcomes in Head-to-Head Comparisons
Numerous clinical trials and meta-analyses have directly compared the efficacy of this compound and tamoxifen, primarily in the treatment of advanced breast cancer. The collective evidence indicates that the two drugs have comparable efficacy.
Table 3: Meta-Analysis of this compound vs. Tamoxifen in Advanced Breast Cancer
| Outcome | This compound Group | Tamoxifen Group | Statistical Significance |
|---|---|---|---|
| Objective Response Rate (ORR) | 25.8% | 26.9% | Not significant (p=0.83) nih.govnih.gov |
| Median Time to Progression (TTP) | 6.1 months | 5.8 months | Not significant nih.govnih.gov |
| Median Overall Survival (OS) | 27.8 months | 27.6 months | Not significant nih.govnih.gov |
Data from a meta-analysis of seven randomized controlled trials. nih.gov
Further retrospective analyses in premenopausal women with operable breast cancer also showed no significant differences in disease-free survival (DFS) or OS between the two therapies. nih.gov The 5-year DFS rate was 87.0% for this compound and 85.0% for tamoxifen, while the 5-year survival rate was 94.3% and 93.5%, respectively. nih.gov
However, some studies have indicated that this compound may offer an advantage in patients with specific genetic profiles. For instance, in patients with CYP2D6*10 mutant genotypes, which impair tamoxifen metabolism, this compound has been associated with a significantly higher 5-year DFS rate compared to tamoxifen (90.8% vs. 70.1%). e-crt.org This suggests this compound could be a more effective option for this patient subpopulation. uspharmacist.come-crt.org
Future Directions in Toremifene Research
Elucidation of Novel Mechanisms of Action
Beyond its primary role as an estrogen receptor (ER) antagonist, Toremifene's complete spectrum of molecular interactions is still under investigation. Studies are exploring whether this compound exhibits activity through pathways independent of the classical estrogen receptor. For instance, research could delve into its potential effects on growth factor signaling pathways, cell cycle regulation, or apoptosis induction that are not directly mediated by ER binding. Understanding these novel mechanisms could provide insights into its efficacy in cases of endocrine resistance or in ER-negative cancers.
Exploration of Extended Therapeutic Applications
While this compound is established in breast cancer treatment, its therapeutic potential may extend to other hormone-sensitive cancers or even non-oncological conditions. Investigations are ongoing into its possible utility in prostate cancer, given the hormonal influences on its development. newdrugapprovals.org Early research has also hinted at its potential in conditions such as osteopenia or osteoporosis, leveraging its estrogenic effects in bone tissue, or in certain gynecological conditions where SERM activity could be beneficial. Further clinical trials are needed to validate these expanded applications.
Strategies to Overcome Potential Resistance Mechanisms
Resistance to endocrine therapies, including SERMs like this compound, remains a significant challenge in cancer treatment. Future research aims to identify the molecular mechanisms underlying this compound resistance, which may involve alterations in ER expression, activation of alternative signaling pathways (e.g., PI3K/Akt/mTOR pathway), or changes in drug metabolism. mims.com Strategies to overcome this resistance include:
Combination Therapies: Investigating this compound in combination with agents that target alternative pathways, such as mTOR inhibitors (e.g., Everolimus) mims.comwikipedia.orgguidetopharmacology.orgamericanelements.com or CDK4/6 inhibitors (e.g., Palbociclib, Ribociclib, Abemaciclib). wikipedia.orgwikipedia.orgwikipedia.orgwikidata.orgmims.comwikidata.orgcda-amc.caunipa.ituni.luuni.luharvard.eduguidetopharmacology.org
Novel Formulations: Developing new formulations or derivatives of this compound that might circumvent efflux pump mechanisms or improve bioavailability in resistant settings.
Targeting Resistance-Associated Mutations: Research into specific ER mutations that confer resistance and the development of this compound derivatives or co-treatments that can overcome these mutations.
Refinement of Predictive Biomarkers for Response and Adverse Events
Identifying reliable biomarkers is crucial for personalizing this compound therapy. Current research focuses on refining existing biomarkers and discovering new ones that can accurately predict patient response to this compound and anticipate potential adverse events. This includes:
Genomic Biomarkers: Analyzing genetic variations (e.g., in estrogen receptor genes or drug metabolizing enzymes like CYP3A4 mims.com) that may influence this compound efficacy or metabolism.
Transcriptomic and Proteomic Biomarkers: Identifying specific gene expression patterns or protein profiles in tumor tissue or blood that correlate with treatment response or resistance.
Circulating Tumor DNA (ctDNA): Exploring the utility of ctDNA for real-time monitoring of treatment response and early detection of resistance mechanisms.
An example of ongoing biomarker research could involve correlating CYP3A4 activity levels with this compound's metabolic rate and clinical outcomes. mims.com
Long-Term Observational Studies on Endocrine and Cardiovascular Health
Given this compound's long-term use in chronic conditions, extended observational studies are vital to fully understand its long-term impact on endocrine balance and cardiovascular health. These studies aim to:
Assess Bone Mineral Density: Monitor the long-term effects on bone health, as SERMs can have varying effects on bone density depending on the tissue.
Evaluate Cardiovascular Risk: Continuously assess cardiovascular parameters, including lipid profiles and the incidence of thromboembolic events, over prolonged treatment periods.
Monitor Endometrial Health: Track endometrial changes, as SERMs can have estrogenic effects on the endometrium.
Integration with Emerging Cancer Therapies
The landscape of cancer treatment is rapidly evolving, with the advent of novel targeted therapies and immunotherapies. Future research will explore the synergistic potential of integrating this compound with these emerging treatments. This includes:
Combination with CDK4/6 Inhibitors: As mentioned in Section 11.3, combining this compound with CDK4/6 inhibitors is a promising avenue to enhance efficacy in hormone receptor-positive cancers. wikipedia.orgwikipedia.orgunipa.it
Combination with PI3K/Akt/mTOR Pathway Inhibitors: Given the role of this pathway in endocrine resistance, co-targeting with mTOR inhibitors like Everolimus could improve outcomes. mims.comwikipedia.org
Immunotherapy Combinations: Investigating whether this compound can modulate the tumor microenvironment or immune response, thereby enhancing the effectiveness of immunotherapies.
Targeted Degraders: Exploring the development of this compound-based selective estrogen receptor degraders (SERDs) to achieve more complete ER degradation, similar to Fulvestrant. nih.govmims.commetabolomicsworkbench.orgwikipedia.orgguidetopharmacology.org
Compound Names and PubChem CIDs
The following table lists the chemical compounds mentioned in this article along with their corresponding PubChem CIDs.
Q & A
Q. Basic Research Focus
- Dose selection : Compare standard (60 mg/day) and high-dose (120 mg/day) regimens in randomized Phase II trials. Primary endpoints include clinical benefit rate (CBR) and objective response rate (ORR) .
- Biomarker integration : Measure estrogen receptor (ER) occupancy via PET imaging with 18F-fluoroestradiol and correlate with serum levels of N-demethylthis compound, the active metabolite .
- Safety monitoring : Track QT interval prolongation and thromboembolic events, particularly in populations with pre-existing cardiovascular risks .
What strategies mitigate bias when analyzing this compound’s lipid-modifying effects across heterogeneous populations?
Q. Advanced Research Focus
- Covariate adjustment : Use multivariate regression to control for variables like age, ADT duration, and baseline lipid profiles .
- Longitudinal analysis : Apply mixed-effects models to account for intra-subject variability in lipid parameters (e.g., LDL, HDL) over time .
- Sensitivity testing : Re-analyze data excluding outliers (e.g., extreme lipid responders) and validate findings in independent cohorts .
How can AI-driven approaches enhance this compound’s mechanistic studies in hormone-resistant cancers?
Q. Advanced Research Focus
- Transcriptomic profiling : Integrate RNA-seq data from this compound-treated cell lines with AI tools (e.g., deep learning classifiers) to identify non-canonical ER signaling pathways .
- Patient-derived xenografts (PDX) : Train machine learning models on PDX response data to predict this compound sensitivity based on tumor mutational burden and hormone receptor isoforms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
